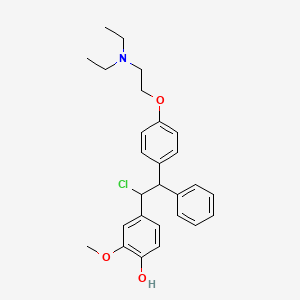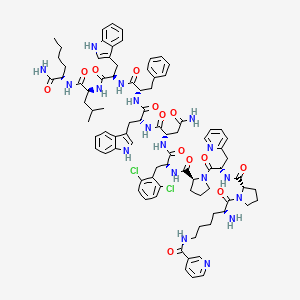
(D-Lys(nicotinoyl)1,beta-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,9,Nle11)-Substance P
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(D-Lys(nicotinoyl)1,beta-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,9,Nle11)-Substance P is a synthetic peptide derivative of Substance P, a neuropeptide involved in various physiological processes, including pain perception and inflammation. This compound is designed to enhance the stability and bioactivity of the original peptide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (D-Lys(nicotinoyl)1,beta-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,9,Nle11)-Substance P typically involves solid-phase peptide synthesis (SPPS). The process includes:
Coupling Reactions: Sequential addition of protected amino acids to a resin-bound peptide chain using coupling reagents like HBTU or DIC.
Deprotection: Removal of protecting groups using TFA or other suitable reagents.
Cleavage: Cleavage of the peptide from the resin using a cleavage cocktail containing TFA, scavengers, and water.
Industrial Production Methods
Industrial production may involve large-scale SPPS with automated peptide synthesizers, ensuring high purity and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tryptophan and methionine residues.
Reduction: Reduction reactions can occur at disulfide bonds if present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Alkylating agents, acylating agents.
Major Products Formed
Oxidation Products: Oxidized tryptophan derivatives, sulfoxides.
Reduction Products: Reduced disulfide bonds.
Substitution Products: Modified peptides with new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Peptide Synthesis: Used as a model compound for studying peptide synthesis techniques and optimization.
Biology
Neurobiology: Investigated for its role in modulating pain perception and inflammatory responses.
Cell Signaling: Studied for its effects on cell signaling pathways involving Substance P receptors.
Medicine
Drug Development: Potential therapeutic applications in pain management and anti-inflammatory treatments.
Diagnostics: Used in diagnostic assays to study Substance P receptor interactions.
Industry
Biotechnology: Employed in the development of peptide-based biotechnological applications.
Mecanismo De Acción
The compound exerts its effects by binding to Substance P receptors (neurokinin-1 receptors) on target cells. This binding activates intracellular signaling pathways, leading to various physiological responses, including pain transmission and inflammation. The modifications in the peptide enhance its stability and bioactivity, making it more effective in its interactions with receptors.
Comparación Con Compuestos Similares
Similar Compounds
Substance P: The original neuropeptide with similar biological functions.
Neurokinin A: Another neuropeptide with overlapping receptor interactions.
Modified Substance P Derivatives: Other synthetic derivatives with different modifications for enhanced stability or bioactivity.
Uniqueness
(D-Lys(nicotinoyl)1,beta-(3-pyridyl)-Ala3,3,4-dichloro-D-Phe5,Asn6,D-Trp7,9,Nle11)-Substance P is unique due to its specific modifications, which include nicotinoylation and the introduction of pyridyl and dichloro-phenyl groups. These modifications enhance its stability, receptor binding affinity, and overall bioactivity compared to the original Substance P and other derivatives.
Propiedades
Fórmula molecular |
C86H104Cl2N18O13 |
|---|---|
Peso molecular |
1668.8 g/mol |
Nombre IUPAC |
(2S)-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2R)-2-amino-6-(pyridine-3-carbonylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]-3-pyridin-2-ylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-(2,6-dichlorophenyl)propanoyl]amino]butanediamide |
InChI |
InChI=1S/C86H104Cl2N18O13/c1-4-5-30-64(75(91)108)97-77(110)65(40-50(2)3)98-79(112)67(42-53-48-95-62-31-11-9-25-56(53)62)100-78(111)66(41-51-21-7-6-8-22-51)99-80(113)68(43-54-49-96-63-32-12-10-26-57(54)63)101-82(115)70(46-74(90)107)102-81(114)69(45-58-59(87)27-17-28-60(58)88)103-83(116)73-34-20-39-106(73)86(119)71(44-55-24-13-15-36-93-55)104-84(117)72-33-19-38-105(72)85(118)61(89)29-14-16-37-94-76(109)52-23-18-35-92-47-52/h6-13,15,17-18,21-28,31-32,35-36,47-50,61,64-73,95-96H,4-5,14,16,19-20,29-30,33-34,37-46,89H2,1-3H3,(H2,90,107)(H2,91,108)(H,94,109)(H,97,110)(H,98,112)(H,99,113)(H,100,111)(H,101,115)(H,102,114)(H,103,116)(H,104,117)/t61-,64+,65+,66+,67-,68-,69-,70+,71+,72+,73+/m1/s1 |
Clave InChI |
IVOVCRLZVYBDAD-XCHUDMFJSA-N |
SMILES isomérico |
CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H](CC6=C(C=CC=C6Cl)Cl)NC(=O)[C@@H]7CCCN7C(=O)[C@H](CC8=CC=CC=N8)NC(=O)[C@@H]9CCCN9C(=O)[C@@H](CCCCNC(=O)C1=CN=CC=C1)N |
SMILES canónico |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC(=O)N)NC(=O)C(CC6=C(C=CC=C6Cl)Cl)NC(=O)C7CCCN7C(=O)C(CC8=CC=CC=N8)NC(=O)C9CCCN9C(=O)C(CCCCNC(=O)C1=CN=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


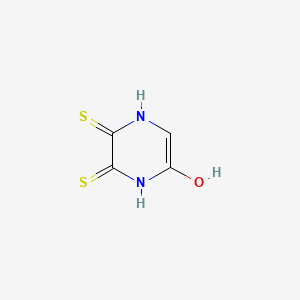
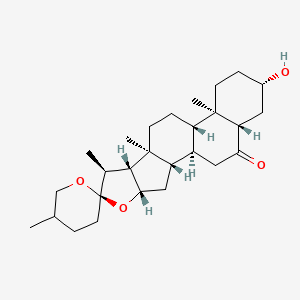

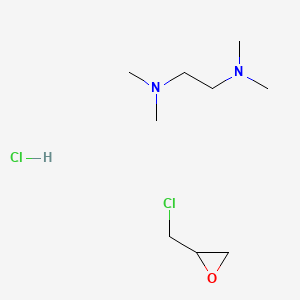
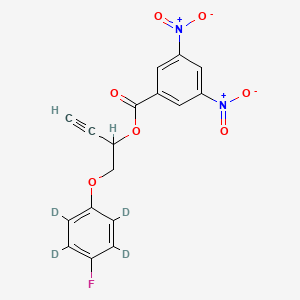
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,5-dioxopyrrol-1-yl)amino]ethyl]pentanamide](/img/structure/B13836227.png)

![4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B13836242.png)
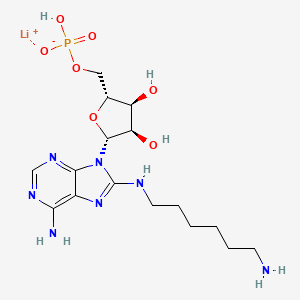

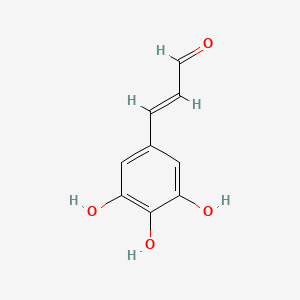

![ethyl 9-[(2R,5S)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxynonanoate](/img/structure/B13836275.png)
